Xyl-p-phos, (R)-
Overview
Description
Xyl-p-phos, ®-: is a chiral diphosphine ligand that has gained significant attention in the field of asymmetric catalysis. It is known for its ability to facilitate enantioselective hydrogenation reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. The compound is characterized by its unique structure, which includes two pyridyl-containing crown ethers, allowing for enhanced enantioselectivity and catalytic efficiency .
Mechanism of Action
Target of Action
“Xyl-p-phos, ®-” is a chiral diphosphine ligand that primarily targets transition metal catalysts . These catalysts play a pivotal role in the field of transition metal-catalyzed asymmetric reactions . The compound has been utilized in the Rhodium (Rh) and Iridium (Ir) catalyzed asymmetric hydrogenation .
Mode of Action
The compound interacts with its targets by modulating their geometric or electronic properties . For instance, when chiral atropisomeric diphosphines are used as ligands, the catalytic properties can be tuned by attaching various P-substituents . The compound has been utilized in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines .
Biochemical Pathways
It’s known that the compound plays a significant role in the rh and ir-catalyzed asymmetric hydrogenation . This suggests that it may influence biochemical pathways related to these reactions.
Pharmacokinetics
It’s worth noting that the compound has been utilized in high yields with excellent enantioselectivities in certain reactions , suggesting that it may have favorable bioavailability in these contexts.
Result of Action
The use of “Xyl-p-phos, ®-” in Rh and Ir-catalyzed asymmetric hydrogenation results in high yields with excellent enantioselectivities (90–99% ee) . This suggests that the compound’s action leads to highly efficient and selective reactions.
Action Environment
The action of “Xyl-p-phos, ®-” can be influenced by environmental factors. For instance, up to a 22% enhancement in enantioselectivity was achieved by the addition of certain amounts of alkali ions (Li+, Na+ or K+), which could be selectively recognized and effectively complexed by the crown ethers on the chiral Xyl-P16C6-Phos . This indicates that the compound’s action, efficacy, and stability can be modulated by the presence of specific ions in the environment.
Biochemical Analysis
Biochemical Properties
Xyl-p-phos, ®- plays a crucial role in biochemical reactions as a chiral ligand. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. For instance, it has been utilized in Rh-catalyzed asymmetric hydrogenation reactions, where it forms complexes with Rhodium (Rh) and Iridium (Ir) to facilitate the hydrogenation of specific substrates . The nature of these interactions involves the formation of stable complexes that enhance the enantioselectivity of the reactions.
Cellular Effects
Xyl-p-phos, ®- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in catalytic reactions can impact the production of specific metabolites and the regulation of metabolic pathways. The compound’s ability to form stable complexes with metal ions can also affect cellular redox states and signaling mechanisms .
Molecular Mechanism
The molecular mechanism of Xyl-p-phos, ®- involves its binding interactions with metal ions such as Rhodium and Iridium. These interactions facilitate the formation of chiral complexes that enhance the enantioselectivity of catalytic reactions. The compound can also act as an enzyme inhibitor or activator, depending on the specific reaction conditions and substrates involved . Additionally, Xyl-p-phos, ®- can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xyl-p-phos, ®- can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro and in vivo studies have shown that Xyl-p-phos, ®- can maintain its catalytic activity over extended periods, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of Xyl-p-phos, ®- in animal models can vary with different dosages. At lower doses, the compound can enhance catalytic reactions without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential disruptions to cellular metabolism and signaling pathways. Threshold effects have been noted in studies, indicating that there is an optimal dosage range for achieving desired catalytic outcomes without inducing toxicity .
Metabolic Pathways
Xyl-p-phos, ®- is involved in various metabolic pathways, particularly those related to catalytic hydrogenation reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions can also impact the overall efficiency of metabolic processes .
Transport and Distribution
Within cells and tissues, Xyl-p-phos, ®- is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s distribution can also be affected by factors such as cellular uptake mechanisms and intracellular trafficking pathways .
Subcellular Localization
Xyl-p-phos, ®- exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with other biomolecules and its overall catalytic efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xyl-p-phos, ®- involves the attachment of different P-substituents onto a dipyridyl skeleton. This approach is straightforward and allows for the creation of structurally distinct analogues. The preparation typically involves the use of transition metal catalysts, such as rhodium or iridium, under specific reaction conditions to achieve high yields and enantioselectivities .
Industrial Production Methods: Industrial production of Xyl-p-phos, ®- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure consistent quality and yield. The use of automated systems and advanced purification techniques helps in maintaining the purity and effectiveness of the compound .
Chemical Reactions Analysis
Types of Reactions: Xyl-p-phos, ®- primarily undergoes asymmetric hydrogenation reactions. It is used in the hydrogenation of α-dehydroamino acid esters and quinolines, achieving high enantioselectivities (90–99% ee) and yields .
Common Reagents and Conditions: The reactions typically involve the use of rhodium or iridium catalysts, along with specific solvents such as methanol or hexane. The addition of alkali ions (Li+, Na+, or K+) can enhance enantioselectivity by up to 22% .
Major Products Formed: The major products formed from these reactions include enantiomerically pure amino acids and quinoline derivatives, which are valuable intermediates in pharmaceutical and chemical industries .
Scientific Research Applications
Xyl-p-phos, ®- has a wide range of applications in scientific research. It is extensively used in the field of asymmetric catalysis for the synthesis of enantiomerically pure compounds. Its ability to facilitate highly enantioselective hydrogenation reactions makes it a valuable tool in the pharmaceutical industry for the production of chiral drugs . Additionally, it is used in the synthesis of complex organic molecules and in the study of reaction mechanisms in asymmetric catalysis .
Comparison with Similar Compounds
Tol-p-phos: Another chiral diphosphine ligand with similar applications in asymmetric catalysis.
Cy-p-phos: Known for its higher activity and similar enantioselectivity compared to Xyl-p-phos.
BINAP, BIPHEMP, and MeO-BIPHEP: These are other well-known chiral diphosphine ligands used in asymmetric hydrogenation reactions.
Uniqueness: Xyl-p-phos, ®- stands out due to its unique structure, which includes pyridyl-containing crown ethers. This feature allows for enhanced enantioselectivity and catalytic efficiency, making it a valuable tool in the synthesis of enantiomerically pure compounds .
Properties
IUPAC Name |
[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTHAKOHBMETRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50N2O4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442905-33-1, 443347-10-2 | |
Record name | Xyl-p-phos, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442905331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xyl-p-phos, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443347102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYL-P-PHOS, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A4EO1493Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | XYL-P-PHOS, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PCW56063 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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